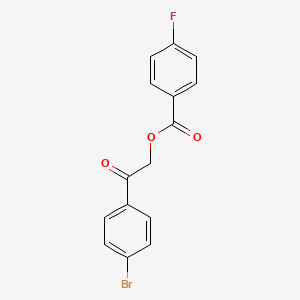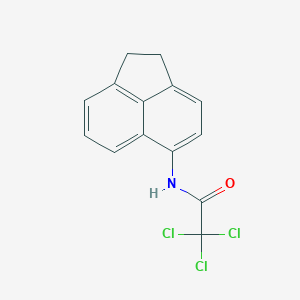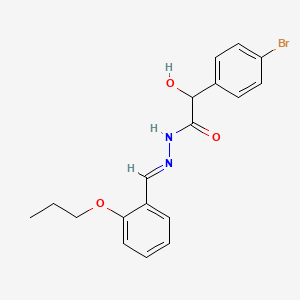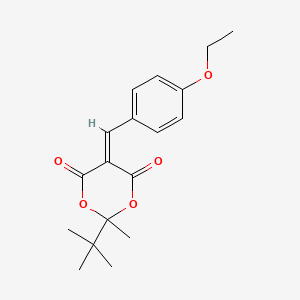
2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as EDBM, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. EDBM is a member of the dioxane family, which is a group of heterocyclic compounds that have a six-membered ring containing two oxygen atoms. EDBM has a unique structure that makes it an interesting molecule for scientific research.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to act as a free radical scavenger, which can prevent oxidative damage to cells. This compound has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to protect against oxidative stress and DNA damage. In vivo studies have shown that this compound can improve cognitive function and reduce the severity of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its stability, which makes it a good candidate for long-term studies. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research involving 2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of this compound-based drug delivery systems, which could improve the efficacy and safety of various drugs. Another area of interest is the study of this compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with ethyl 4-ethoxybenzoate in the presence of a base. The resulting product can be further reacted with tert-butyl alcohol and acetic anhydride to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology. This compound has been shown to have antioxidant and antimicrobial properties, making it a potential candidate for use in the food industry as a preservative. This compound has also been studied for its potential use as a drug delivery system, as it can form stable complexes with various drugs.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-21-13-9-7-12(8-10-13)11-14-15(19)22-18(5,17(2,3)4)23-16(14)20/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFSNCFQTBWNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-4-methyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5769602.png)
![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
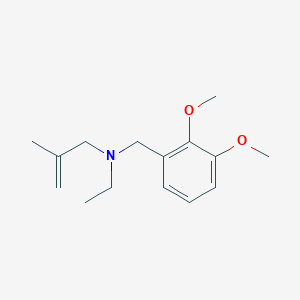
![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
